molecular formula C18H18N2O5 B2992233 methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate CAS No. 341966-15-2

methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate

Cat. No.: B2992233
CAS No.: 341966-15-2
M. Wt: 342.351
InChI Key: OIFCYDPSGRWBMI-MDZDMXLPSA-N
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Description

Methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Aggregation and Crystal Structures

Research on compounds closely related to methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, has provided significant insights into their supramolecular aggregation behavior. These compounds exhibit centrosymmetric hydrogen-bonded dimer formation facilitated by N–H···O interactions between the amide and carbonyl moiety of the lactone group. Such interactions are crucial for understanding the crystalline structures and potential applications in material science and drug design due to their ability to form stable supramolecular assemblies. The aggregation in these structures is further controlled by π–π interactions and weak C–H···O hydrogen bonding, which could influence their solubility and interaction with biological molecules (Kranjc et al., 2012).

Cytotoxic Activities

Another area of application is in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which, upon reaction with primary amines, yield compounds tested for cytotoxic activities. These compounds have demonstrated significant growth inhibitory properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. The potent cytotoxicity of these derivatives, with some showing IC(50) values less than 10 nM, highlights their potential as lead compounds in anticancer drug development. The ability to curatively treat colon tumors in mice with a single dose further emphasizes the therapeutic potential of these compounds (Deady et al., 2003).

Local Anesthetic and Platelet Antiaggregating Activities

Furthermore, derivatives such as ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates have shown a wide range of biological activities. Some of these compounds exhibit strong local anesthetic activity in mice and platelet antiaggregating activity in vitro, comparable to that of acetylsalicylic acid. They also possess moderate analgesic, anti-inflammatory, and antiarrhythmic activities in rats and mice, suggesting their potential application in developing new therapeutic agents for pain management and cardiovascular diseases (Mosti et al., 1994).

Antioxidant Activities

Cyanoacetamide derivatives synthesized from cyanoacylation reactions have been explored for their antitumor and antioxidant activities. Some of these synthesized compounds exhibit promising antioxidant activities, which could be beneficial in preventing or treating oxidative stress-related diseases. The potential of these compounds in medicinal chemistry and their role in developing new antioxidant agents highlight the broad applicability of this compound and its derivatives in health science (Bialy & Gouda, 2011).

Properties

IUPAC Name

methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-20(2)10-9-15-13(17(22)24-3)11-14(18(23)25-15)19-16(21)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,19,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFCYDPSGRWBMI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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